4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride
Overview
Description
“4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” is a chemical compound with the CAS number 1220020-95-0 . It’s related to 4-Bromopiperidine hydrobromide, a salt of halogenopiperidine , and Ethyl 4- (piperidin-4-yloxy)benzoate hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, the synthesis of tritium labelled N -aminopiperidine using 4-bromopiperidine as a precursor has been reported .Molecular Structure Analysis
The InChI code for a related compound, 2-nitrophenyl 4-piperidinyl ether hydrochloride, is 1S/C11H14N2O3.ClH/c14-13 (15)10-3-1-2-4-11 (10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 4-Bromo-N-Cbz-piperidine has a refractive index of n20/D 1.5590 (lit.) and a density of 1.374 g/mL at 25 °C (lit.) .Scientific Research Applications
Halogenated Piperidines as Potential Radiolabeled Probes
- Research Context: Halogenated 4-(phenoxymethyl)piperidines, including structures similar to 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride, were synthesized and evaluated for their potential as δ receptor ligands. The study involved determining the affinity, selectivity, and in vivo behavior of these compounds, particularly focusing on their application as radiolabeled probes for σ receptors (Waterhouse et al., 1997).
Nitroxyl Radicals and Reactivity Control
- Research Context: Nitroxyl radicals, derivatives of piperidine, have been extensively studied for their antioxidant properties, reactivity with ascorbic acid, and potential applications in medical imaging and therapy. The development of functional nitroxyl radicals focusing on stability and reactivity represents a significant area of research, which includes modifications and studies of piperidine derivatives (Kinoshita et al., 2009).
Aminolysis of Nitrophenyl Compounds
- Research Context: The kinetics and mechanism of the aminolysis of nitrophenyl compounds provide insights into the reactivity of piperidine derivatives. Studies focus on the reaction mechanisms in aqueous solutions, which are crucial for understanding the chemical behavior of these compounds and their potential applications in synthesis and catalysis (Castro et al., 1999).
Nitroxides as Antioxidants and Anticancer Drugs
- Research Context: Nitroxides, including piperidine derivatives, are studied for their properties as stable free radicals, antioxidants, and anticancer drugs. Their applications in biology and medicine are diverse, focusing on their catalytic action, redox cycling, and potential therapeutic uses (Lewandowski & Gwoździński, 2017).
Enantiomeric Resolution of Piperidine Derivatives
- Research Context: The study on the enantiomeric resolution of piperidine derivatives, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, reveals important insights into the chiral recognition mechanisms. These findings are essential for developing analytical methods and understanding the stereochemical aspects of these compounds (Ali et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAJBFIMQUUBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-95-0 | |
Record name | Piperidine, 4-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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